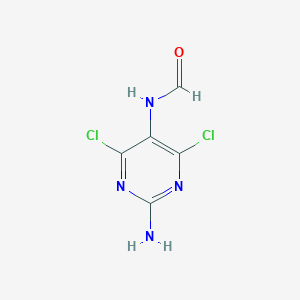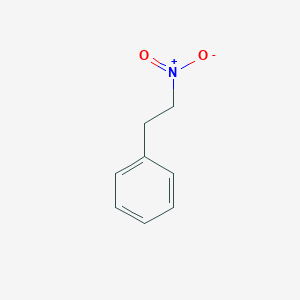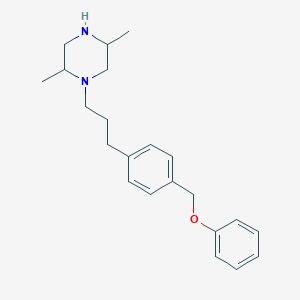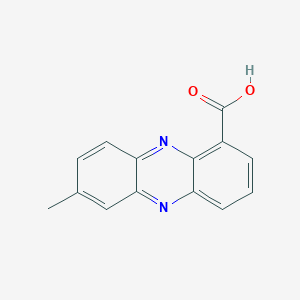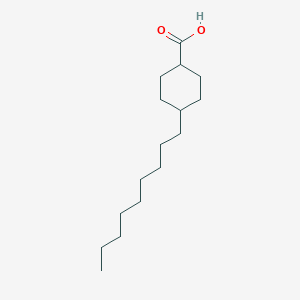![molecular formula C9H9NOS B025218 (2-甲基苯并[D]噻唑-6-基)甲醇 CAS No. 103440-65-9](/img/structure/B25218.png)
(2-甲基苯并[D]噻唑-6-基)甲醇
描述
(2-Methylbenzo[D]thiazol-6-YL)methanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the second position and a methanol group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
科学研究应用
(2-Methylbenzo[D]thiazol-6-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzothiazole derivatives.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes, fungicides, and biocides.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to exhibit weak cox-1 inhibitory activity . This suggests that (2-Methylbenzo[D]thiazol-6-YL)methanol may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that (2-Methylbenzo[D]thiazol-6-YL)methanol may have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .
生化分析
Biochemical Properties
It is known that thiazole derivatives, which include (2-Methylbenzo[D]thiazol-6-YL)methanol, have been found to exhibit diverse biological activities . These activities include acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been found to have potent biological activities, such as antimicrobial, antifungal, and antitumor effects
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the benzothiazole ring acts as the nucleophile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a temperature range of 80-100°C, and the pH is maintained between 4 and 5 to facilitate the reaction .
化学反应分析
Types of Reactions: (2-Methylbenzo[D]thiazol-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: 2-Methylbenzo[D]thiazol-6-carboxylic acid.
Reduction: 2-Methylbenzo[D]thiazoline-6-methanol.
Substitution: 5-Bromo-2-methylbenzo[D]thiazol-6-YL)methanol.
相似化合物的比较
2-Methylbenzothiazole: Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
6-Hydroxy-2-methylbenzothiazole: Contains a hydroxyl group instead of a methanol group, which can affect its solubility and reactivity.
2-Methylbenzo[D]thiazol-5-YL)methanol: Similar structure but with the methanol group at a different position, leading to different chemical properties and reactivity.
Uniqueness: (2-Methylbenzo[D]thiazol-6-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor and its diverse reactivity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABUKKLVPBEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301878 | |
| Record name | 2-Methyl-6-benzothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-65-9 | |
| Record name | 2-Methyl-6-benzothiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-benzothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


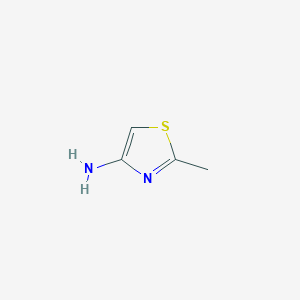
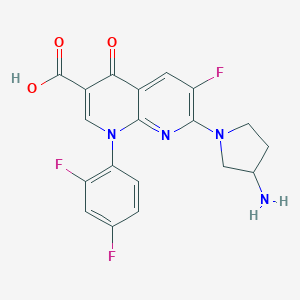
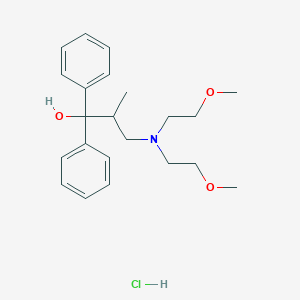
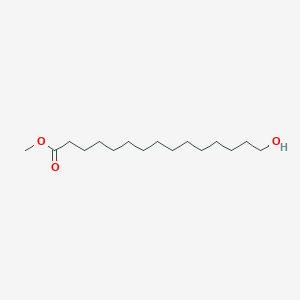
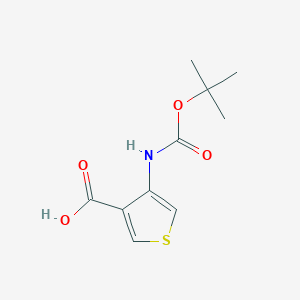
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
